![molecular formula C11H20O4 B120387 Diethyl sec-butylmalonate CAS No. 83-27-2](/img/structure/B120387.png)
Diethyl sec-butylmalonate
Overview
Description
Diethyl sec-butylmalonate is a chemical compound with the molecular formula C11H20O4 . It is also known by other names such as Diethyl (1-Methylpropyl)malonate and Propanedioic acid, (1-methylpropyl)-, diethyl ester .
Synthesis Analysis
There are several synthesis methods for Diethyl sec-butylmalonate. One method involves the reaction with copper (II) bis (trifluoromethanesulfonate) and (S)-(1,1’-binaphthalene)-2,2’-diylbis (diphenylphosphine) in hexane and toluene at 0 degrees Celsius for 3 hours .
Molecular Structure Analysis
The molecular weight of Diethyl sec-butylmalonate is 216.2741 . The IUPAC Standard InChI is InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 .
Physical And Chemical Properties Analysis
Diethyl sec-butylmalonate has a density of 1.0±0.1 g/cm3, a boiling point of 247.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.5±3.0 kJ/mol and a flash point of 103.1±16.9 °C . The compound has a molar refractivity of 56.5±0.3 cm3, and its polar surface area is 53 Å2 .
Scientific Research Applications
Organic Synthesis
Diethyl sec-butylmalonate is often used in organic synthesis due to its reactivity and versatility. It can act as a precursor for a variety of organic compounds, contributing to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science .
Phase Transfer Catalysis
Diethyl malonate, a related compound, has been studied in the context of phase transfer catalysis (PTC). Given the structural similarity, Diethyl sec-butylmalonate could potentially be used in similar applications, providing a pathway for the transfer of ions from one phase to another .
Material Science
In the field of material science, Diethyl sec-butylmalonate could potentially be used in the synthesis of new materials. Its chemical structure and reactivity might contribute to the development of novel polymers or other advanced materials .
Chromatography
The team of scientists at MilliporeSigma, who have experience in areas including Life Science, Material Science, Chemical Synthesis, and Chromatography, have mentioned this compound, suggesting potential applications in chromatographic techniques .
Biological Activities
While specific biological activities of Diethyl sec-butylmalonate have not been extensively reported, its structural features suggest potential bioactivity. Further research could uncover applications in medicinal chemistry or drug discovery .
Safety and Toxicity Studies
Given its use in various fields, understanding the safety and toxicity of Diethyl sec-butylmalonate is crucial. It could be used in studies aiming to understand its impact on biological systems and the environment .
Safety and Hazards
When handling Diethyl sec-butylmalonate, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
diethyl 2-butan-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIZSUOEOUHAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263613 | |
Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl sec-butylmalonate | |
CAS RN |
83-27-2 | |
Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (1-methylpropyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl sec-butylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl sec-butylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl sec-butylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (1-methylpropyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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